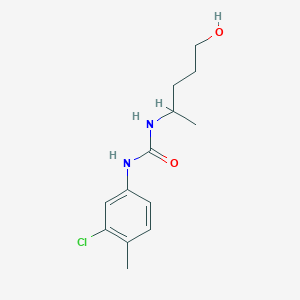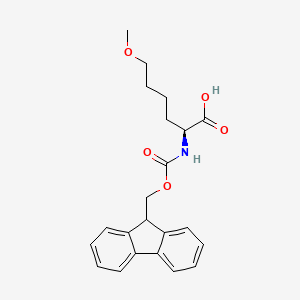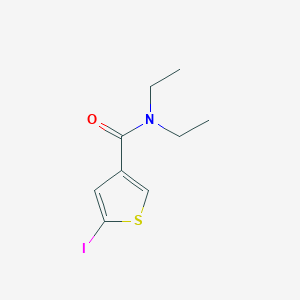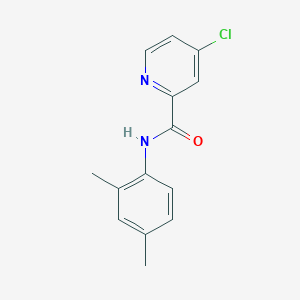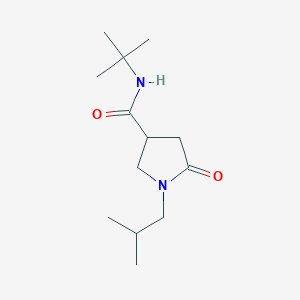
(R)-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:
Aldol Condensation: Formation of the azetidinylidene moiety through aldol condensation reactions.
Cyclization Reactions: Formation of the isoindoline ring via intramolecular cyclization.
Chiral Resolution: Use of chiral catalysts or resolving agents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA to interfere with replication and transcription processes.
類似化合物との比較
Similar Compounds
Isoindoline Derivatives: Compounds with similar isoindoline structures.
Azetidine Derivatives: Compounds containing the azetidine ring.
Benzhydryl Compounds: Molecules with the benzhydryl group.
Uniqueness
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.
特性
分子式 |
C28H26N2O2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
2-[(2R)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H26N2O2/c1-19(20(2)30-27(31)24-15-9-10-16-25(24)28(30)32)23-17-29(18-23)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,20,26H,17-18H2,1-2H3/t20-/m1/s1 |
InChIキー |
SPTPFTWWPQRZCH-HXUWFJFHSA-N |
異性体SMILES |
C[C@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
正規SMILES |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


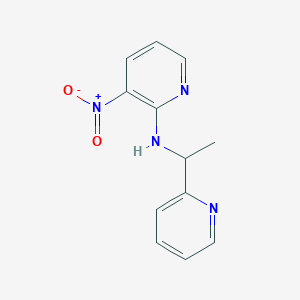

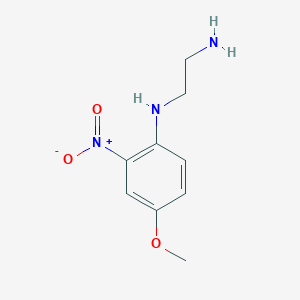

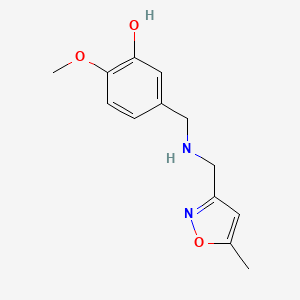

![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
